molecular formula C7H15Cl2O2P B13703901 Phosphorodichloridic acid, heptyl ester

Phosphorodichloridic acid, heptyl ester

Cat. No.: B13703901
M. Wt: 233.07 g/mol
InChI Key: WJWVGIIBEKOPEY-UHFFFAOYSA-N
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Description

Phosphorodichloridic acid, heptyl ester is a organophosphorus compound that serves as a versatile synthetic intermediate and phosphorylating agent in research and industrial chemistry. This compound features a heptyloxy chain linked to a highly reactive phosphoryl dichloride group, making it a valuable precursor for the synthesis of more complex phosphoric acid esters and derivatives . Its structure is analogous to other phosphorodichloridic acid esters, such as the phenyl and ethyl esters, which are known for their application in creating phosphate esters and acting as phosphorylating agents . A primary research application of such dialkyl phosphorodichloridates is in the formation of internucleotide bonds during oligonucleotide synthesis, where they act as key phosphorylating reagents . The reactivity of the phosphorus-chlorine bonds allows this compound to undergo reactions with a variety of nucleophiles, including alcohols and amines, facilitating the construction of unsymmetrical phosphoric diesters and phosphoramidates . Furthermore, the hydrolysis of phosphoric esters is a critical step in synthetic chemistry, often achieved under acidic or basic conditions, to yield the corresponding phosphonic or phosphinic acids . Researchers value this compound for its role in exploring reaction mechanisms, such as the formation of phosphorane intermediates during hydrolysis, which is fundamental to understanding the behavior of organophosphorus compounds in chemical and biological systems . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-dichlorophosphoryloxyheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2O2P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWVGIIBEKOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Esterification Using Phosphorus Oxychloride (POCl₃)

This classical method involves reacting phosphorus oxychloride with heptyl alcohol under controlled molar ratios and temperature, often in the presence of catalysts or scavengers to manage HCl evolution.

Reaction Scheme:

$$
\text{POCl}3 + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPOCl}2 + \text{HCl}
$$

  • Step 1: Phosphorus oxychloride is reacted with heptyl alcohol at a molar ratio typically around 1:1 to 1:1.3.
  • Step 2: The reaction is catalyzed by metal halides such as magnesium chloride or aluminum chloride to improve yield and selectivity.
  • Step 3: HCl formed is continuously removed to drive the reaction forward and prevent equipment corrosion.
  • Step 4: The product is purified by distillation to remove unreacted starting materials and side products.
Key Parameters:
Parameter Typical Range/Value Notes
Molar ratio (POCl₃:heptyl alcohol) 1:1 to 1:1.3 Slight excess of alcohol to drive reaction
Catalyst MgCl₂, AlCl₃ (0.1-5 mol%) Enhances reaction rate and selectivity
Temperature 50–80 °C Controlled to avoid decomposition
Reaction time 1–3 hours Dependent on scale and temperature
Removal of HCl Continuous distillation or gas purge Prevents side reactions and equipment damage

Preparation via Pyrophosphoryl Chloride (P₂O₅Cl₂)

An alternative and more recent method involves the use of pyrophosphoryl chloride, which reacts with heptyl alcohol at low temperatures to form dichloro phosphoric esters without generating HCl as a by-product.

Reaction Scheme:

$$
\text{P}2\text{O}5\text{Cl}2 + \text{C}7\text{H}{15}\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPOCl}2 + \text{H}3\text{PO}4\text{Cl}
$$

  • The reaction proceeds at low temperatures (-30 °C to +25 °C) to avoid side reactions.
  • The dichloro phosphoric ester and dichloro phosphoric acid are separated by vacuum distillation.
  • An excess of alcohol (50-100%) is often used to esterify the acid by-product, improving yield.
Key Parameters:
Parameter Typical Range/Value Notes
Temperature -30 °C to +25 °C Low temperature favors selectivity
Molar ratio (P₂O₅Cl₂:heptyl alcohol) 1:1 to 1:2 Excess alcohol esterifies by-products
Reaction time 10–25 minutes Rapid reaction at controlled temp
Purification Vacuum distillation Separates ester from acid and impurities
Advantages and Challenges:
  • Avoids HCl formation during esterification, reducing corrosion and side reactions.
  • Requires low-temperature control and handling of pyrophosphoryl chloride, which is moisture-sensitive.
  • Vacuum distillation is essential for product purification.

Comparative Analysis of Methods

Feature Phosphorus Oxychloride Method Pyrophosphoryl Chloride Method
Reaction Temperature Moderate (50–80 °C) Low (-30 to +25 °C)
By-products HCl (requires removal) Dichloro phosphoric acid (separable by distillation)
Catalyst Requirement Yes (metal halides like MgCl₂, AlCl₃) No catalyst needed
Reaction Time Hours Minutes
Purification Distillation to remove HCl and unreacted materials Vacuum distillation to separate ester and acid
Yield and Purity Good, but side reactions possible High purity, less side reactions
Equipment Considerations Corrosion-resistant due to HCl Requires low-temperature and vacuum equipment

Research Findings and Notes

  • The use of metal halide catalysts such as magnesium chloride in the POCl₃ method improves the formation of dichloro-mono phosphoric acid esters and guides the reaction toward the desired product with higher melting points and ease of handling in solid form applications.
  • Excess phosphorus oxychloride (1.3 mol or higher) relative to alcohol is recommended to ensure complete conversion and facilitate removal of unreacted reagents by distillation.
  • The pyrophosphoryl chloride method avoids the liberation of corrosive HCl, which reduces equipment corrosion and simplifies handling.
  • The reaction of pyrophosphoryl chloride with primary aliphatic alcohols, including heptyl alcohol, proceeds quantitatively at low temperatures with high yields and purity, making it suitable for industrial scale-up.
  • Vacuum distillation is a critical step in both methods to purify the phosphorodichloridic acid, heptyl ester by removing residual acids and unreacted materials.
  • The choice between methods depends on available equipment, desired purity, scale, and cost considerations.

Summary Table of Preparation Conditions for this compound

Preparation Method Reagents Temperature Range Molar Ratio (Phosphorus reagent : Heptyl alcohol) Catalyst Reaction Time Key By-products Purification Method
Phosphorus Oxychloride (POCl₃) POCl₃ + Heptyl alcohol 50–80 °C 1 : 1 to 1 : 1.3 MgCl₂, AlCl₃ (optional) 1–3 hours HCl Distillation
Pyrophosphoryl Chloride (P₂O₅Cl₂) P₂O₅Cl₂ + Heptyl alcohol -30 °C to +25 °C 1 : 1 to 1 : 2 None 10–25 minutes Dichloro phosphoric acid Vacuum distillation

Chemical Reactions Analysis

Types of Reactions: Heptyl Phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form phosphate esters and amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form heptyl phosphate and hydrochloric acid.

Common Reagents and Conditions:

    Alcohols and Amines: Used in substitution reactions to form esters and amides.

    Water: Causes hydrolysis, leading to the formation of heptyl phosphate.

Major Products Formed:

    Heptyl Phosphate: Formed through hydrolysis.

    Phosphate Esters and Amides: Formed through substitution reactions with alcohols and amines.

Scientific Research Applications

Heptyl Phosphorodichloridate has a wide range of applications in scientific research, including:

    Chemistry: Used as a phosphorylating agent in the synthesis of various organic compounds.

    Biology: Employed in the preparation of biologically active phosphate esters.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Heptyl Phosphorodichloridate involves its ability to transfer a phosphoryl group to nucleophiles such as alcohols and amines. This process is facilitated by the presence of the dichlorophosphate group, which is highly reactive and readily undergoes substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphate esters and amides.

Comparison with Similar Compounds

Key Research Findings

  • Hydrolysis Kinetics: Heptyl esters of medium-chain acids (e.g., heptanoic acid) are hydrolyzed faster by lipases than those with bulky or electron-withdrawing groups (e.g., trichloroacetyl) .
  • Bioactivity Optimization: Heptyl esters of phenolic acids (e.g., protocatechuic acid) exhibit 10-fold higher anti-inflammatory activity than their acid forms, highlighting the role of esterification in drug design .

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify heptyl chain protons (δ 0.8–1.6 ppm) and ester-linked CH₂ groups (δ 4.1–4.3 ppm) .
  • ³¹P NMR : Verify phosphorus environment (δ -10 to +30 ppm for phosphoric acid esters) .

Elemental Analysis : Match experimental C/H/O/P ratios to theoretical values (e.g., C₉H₁₈Cl₂O₂P) .

Q. What are the stability considerations for storing this compound?

  • Critical factors :
  • Moisture sensitivity : Hydrolysis of the P-Cl bond occurs in humid conditions, generating phosphoric acid derivatives. Store under anhydrous atmospheres (argon) .
  • Temperature : Degradation accelerates above 25°C; long-term storage at –20°C is recommended .
    • Monitoring : Use periodic GC-MS to detect decomposition products (e.g., heptanol or phosphoric acid) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high-throughput applications?

  • Process improvements :
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes by enhancing molecular collision efficiency (e.g., 50°C, 100 W) .
  • Flow chemistry : Enables continuous production with real-time monitoring of intermediates .
    • Yield enhancement : Use stoichiometric excess of heptanol (1.5:1 molar ratio) and iterative solvent removal to shift equilibrium .

Q. What advanced techniques resolve contradictions in spectroscopic data for this compound derivatives?

  • Case study : Discrepancies in ³¹P NMR chemical shifts may arise from solvent polarity or coordination with trace metals.
  • Solution : Perform NMR in deuterated chloroform (non-coordinating solvent) and add EDTA to chelate metal ions .
    • High-resolution MS (HRMS) : Resolve ambiguous molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) with sub-ppm mass accuracy .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental design :

Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) using stopped-flow UV-Vis spectroscopy .

Computational modeling : DFT calculations (B3LYP/6-31G*) reveal transition-state geometries and charge distribution on phosphorus .

  • Findings : The P-Cl bond is more electrophilic than ester carbonyls, favoring attack by soft nucleophiles (e.g., thiophenol) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod (Reference)
Molecular Weight261.57 g/molHRMS
Boiling Point280–285°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol-Water)3.8 ± 0.2Shake-flask GC

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceRemoval Method
HeptanolIncomplete reactionFractional distillation
Phosphoric AcidHydrolysisAnhydrous Na₂SO₄ drying
Chlorinated ByproductsSide reactionsSilica gel chromatography

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